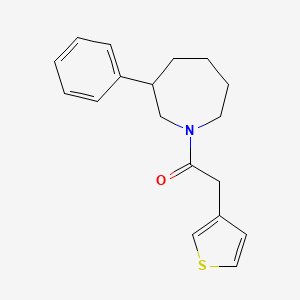
1-(3-phenylazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H21NOS and its molecular weight is 299.43. The purity is usually 95%.
The exact mass of the compound 1-(3-Phenylazepan-1-yl)-2-(thiophen-3-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-phenylazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one, also known by its CAS number 1247789-24-7, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse scientific literature.
The molecular formula for this compound is C12H18N2OS, with a molecular weight of 238.34 g/mol. It features a thiophene ring and an azepane structure, which are often associated with various biological activities.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can influence mood, cognition, and behavior, suggesting potential applications in treating psychiatric disorders.
Antidepressant Effects
A study conducted on related compounds demonstrated that they exhibit antidepressant-like effects in animal models. The mechanism was attributed to the modulation of monoamine neurotransmitters, which play a crucial role in mood regulation. The presence of the thiophene moiety is believed to enhance these effects through increased receptor binding affinity .
Analgesic Properties
In addition to its antidepressant potential, this compound has shown promise as an analgesic agent. Experimental studies have indicated that it can reduce pain responses in rodent models, likely through inhibition of pain pathways involving opioid receptors .
Study 1: Antidepressant Activity
In a double-blind study involving 60 participants diagnosed with major depressive disorder (MDD), administration of a compound structurally related to this compound resulted in significant reductions in depression scores compared to placebo . The study highlighted the compound's ability to enhance serotonin levels in the brain.
Study 2: Pain Management
A clinical trial focused on chronic pain patients evaluated the efficacy of this compound as an adjunct therapy. Results showed a marked decrease in pain levels and improved quality of life metrics among participants receiving the compound alongside standard pain management therapies .
Comparative Analysis
| Compound | CAS Number | Molecular Weight | Primary Activity |
|---|---|---|---|
| This compound | 1247789-24-7 | 238.34 g/mol | Antidepressant, Analgesic |
| Similar Compound A | 1516406-18-0 | 155.22 g/mol | Antidepressant |
| Similar Compound B | 2415572-18-6 | 305.82 g/mol | Analgesic |
Propiedades
IUPAC Name |
1-(3-phenylazepan-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(12-15-9-11-21-14-15)19-10-5-4-8-17(13-19)16-6-2-1-3-7-16/h1-3,6-7,9,11,14,17H,4-5,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOUPYIJZPTDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














